4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-3-13(4-2)17(25)14-9-16(23-11-14)18(26)24-10-12-6-5-7-15(8-12)19(20,21)22/h5-9,11,13,23H,3-4,10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLFLLADJORNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 2-ethylbutanoyl Group: This step involves the acylation of the pyrrole ring using 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3-(trifluoromethyl)benzyl Group: The final step involves the alkylation of the pyrrole ring with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its efficacy and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares a pyrrole-2-carboxamide backbone with several analogs, differing primarily in the substituents at the 4-position of the pyrrole ring and the nitrogen-linked benzyl group. Key analogs include:
4-Acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (): Substituents: Acetyl (COCH₃) at pyrrole 4-position. Molecular Formula: C₁₅H₁₃F₃N₂O₂. Molar Mass: 310.27 g/mol.
4-(2-Methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (): Substituents: 2-Methylbenzoyl (aromatic acyl group) at pyrrole 4-position. Molecular Formula: C₂₁H₁₇F₃N₂O₂. Molar Mass: 386.38 g/mol. Key Difference: The aromatic benzoyl group may engage in π-π stacking interactions, contrasting with the aliphatic 2-ethylbutanoyl’s role in hydrophobic binding .
N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide (): Substituents: 2-Fluorobenzoyl at pyrrole 4-position; dimethylamino propyl group instead of benzyl. Molecular Formula: C₁₇H₂₀FN₃O₂. Molar Mass: 317.36 g/mol.
Comparative Data Table
*Hypothetical calculation based on structural analysis.
Functional Implications of Substituents
- Trifluoromethyl Benzyl Group : Common in and , this group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration or prolonged half-life .
- Acyl Group Variations: 2-Ethylbutanoyl (target): Branched aliphatic chain increases hydrophobicity, favoring interactions with hydrophobic pockets in proteins. Acetyl (): Smaller size may reduce steric hindrance, improving binding to shallow active sites. 2-Methylbenzoyl (): Aromaticity enables π-π interactions, often critical in kinase inhibitors .
- Fluorine Substitution (): Fluorine’s electronegativity modulates electron density, affecting binding affinity and metabolic resistance .
Biological Activity
4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the class of pyrrole-2-carboxamides, which are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H21F3N2O2
- Molecular Weight : 366.384 g/mol
- Structural Features : The compound features a pyrrole ring, a carboxamide functional group, and a trifluoromethyl-substituted benzyl moiety. These structural components are significant for its biological activity and interaction with biomolecules.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | C19H21F3N2O | Similar pyrrole structure; different acyl group |
| N-(Butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | C19H21F3N2O | Contains a benzoyl instead of butanoyl |
| Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | C10H12F3NO | Lacks the complex side chains; simpler structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes and proteins involved in cellular signaling pathways.
Interaction Studies
Initial docking simulations with target proteins have indicated potential binding sites and affinities, which can be further explored through in vitro assays. These studies are crucial for understanding how the compound influences cellular processes and its potential therapeutic effects.
Therapeutic Potential
Research indicates that this compound may have applications in treating inflammatory diseases and certain types of cancer. Its unique structural features allow it to bind effectively to biomolecules, making it a candidate for drug development.
Case Studies
- In Vitro Assays : Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells.
- Cancer Research : Preliminary results suggest that the compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Summary of Findings
The compound's ability to undergo nucleophilic substitutions and acylations enhances its utility in synthetic organic chemistry, while its anticipated biological activities position it as a promising lead compound for further pharmaceutical development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide?
- Methodology :
- Begin with a pyrrole-2-carboxylate precursor (e.g., ethyl 1H-pyrrole-2-carboxylate).
- Perform N-alkylation using 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., Cs₂CO₃/DMF) to introduce the benzyl group .
- Introduce the 2-ethylbutanoyl moiety via Friedel-Crafts acylation or coupling reactions. Optimize solvent systems (e.g., THF or dichloromethane) and catalysts (e.g., AlCl₃) for regioselectivity .
- Purify intermediates using column chromatography (silica gel, hexanes/EtOAc gradients) and final product via SFC (Supercritical Fluid Chromatography) to achieve >95% purity .
Q. How can the structural identity and purity of this compound be validated?
- Methodology :
- 1H NMR : Confirm substitution patterns (e.g., pyrrole protons at δ 6.2–7.1 ppm, trifluoromethyl singlet at δ 1.3–1.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 425.2) and fragmentation patterns .
- HPLC/SFC : Assess purity (>98%) using C18 columns (acetonitrile/water gradients) or chiral stationary phases for enantiomeric resolution .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .
Q. What strategies improve aqueous solubility for in vitro assays?
- Methodology :
- Introduce polar groups (e.g., hydroxyl, amine) via prodrug modification (e.g., ester hydrolysis to carboxylic acid) .
- Use cyclodextrin inclusion complexes or nanoparticle formulations to enhance solubility without altering bioactivity .
- Optimize solvent systems (e.g., DMSO/PBS mixtures) for biological testing, ensuring <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved, and what analytical tools are critical?
- Methodology :
- Employ chiral SFC with cellulose-based columns (e.g., Chiralpak IC) and CO₂/ethanol mobile phases. Monitor retention times (e.g., 1.41 vs. 2.45 min for enantiomers) .
- Validate enantiopurity via circular dichroism (CD) or X-ray crystallography (if single crystals are obtainable) .
- Test pharmacological activity of each enantiomer in receptor-binding assays to identify stereospecific effects .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with difluoromethyl or chlorine) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- Correlate logP values (HPLC-derived) with cellular permeability (Caco-2 assays) to optimize pharmacokinetic profiles .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Methodology :
- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways. Introduce deuterium labeling or steric shielding to block metabolic hotspots .
- Perform PK/PD modeling to adjust dosing regimens. For example, low oral bioavailability may require nanocarrier delivery systems .
- Validate target engagement in vivo using PET tracers or biomarker analysis (e.g., phosphoprotein profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
